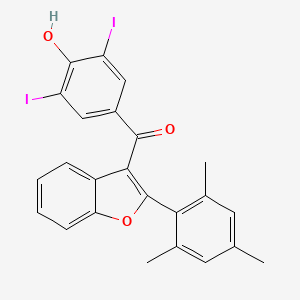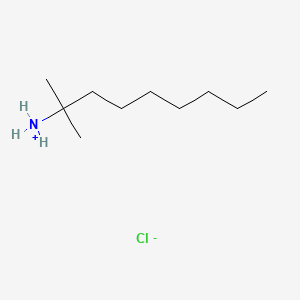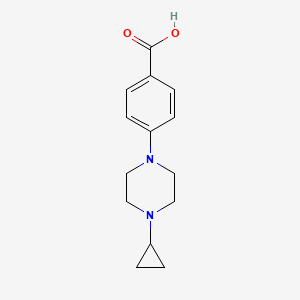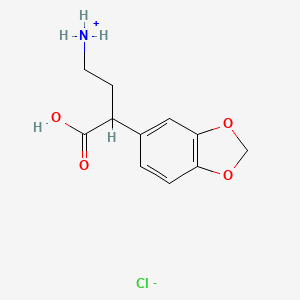
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is structurally related to phenylalkylamines and is often studied for its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-methylenedioxyphenylacetic acid.
Amidation: The carboxylic acid group is converted to an amide using ammonia or an amine.
Reduction: The amide is then reduced to the corresponding amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed.
化学反应分析
Types of Reactions
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the aromatic ring.
科学研究应用
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anxiolytic and nootropic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride involves its interaction with specific molecular targets:
GABA Receptors: It acts as a GABA-mimetic, primarily at GABA(B) receptors, which are involved in inhibitory neurotransmission.
Calcium Channels: Binds to the α2-δ subunit of voltage-dependent calcium channels, affecting calcium ion flow and neuronal activity.
相似化合物的比较
Similar Compounds
Phenibut: 4-Amino-3-phenylbutyric acid hydrochloride, known for its anxiolytic and nootropic effects.
Baclofen: A GABA(B) receptor agonist used as a muscle relaxant.
Methylone: 2-Methylamino-1-(3,4-methylenedioxyphenyl)propan-1-one, known for its psychoactive properties.
Uniqueness
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride is unique due to its specific structural features and the combination of its pharmacological effects. Its interaction with both GABA receptors and calcium channels sets it apart from other similar compounds.
属性
CAS 编号 |
66859-45-8 |
|---|---|
分子式 |
C11H14ClNO4 |
分子量 |
259.68 g/mol |
IUPAC 名称 |
[3-(1,3-benzodioxol-5-yl)-3-carboxypropyl]azanium;chloride |
InChI |
InChI=1S/C11H13NO4.ClH/c12-4-3-8(11(13)14)7-1-2-9-10(5-7)16-6-15-9;/h1-2,5,8H,3-4,6,12H2,(H,13,14);1H |
InChI 键 |
KTNQKFIJYUQYFE-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC[NH3+])C(=O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


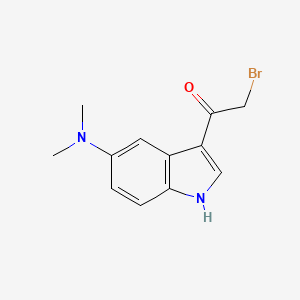



![6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester](/img/structure/B13769191.png)
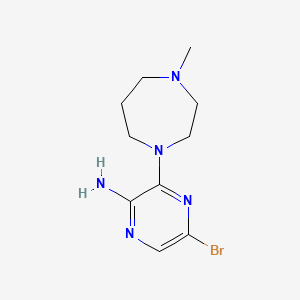
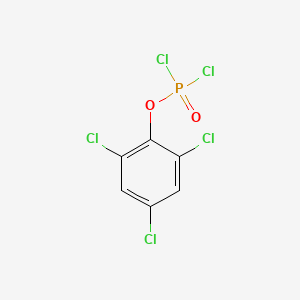
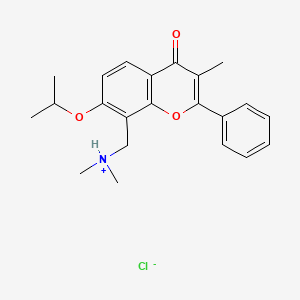
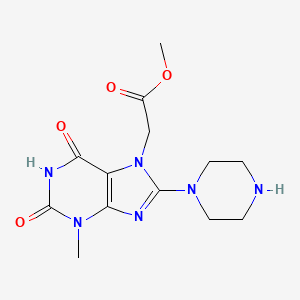
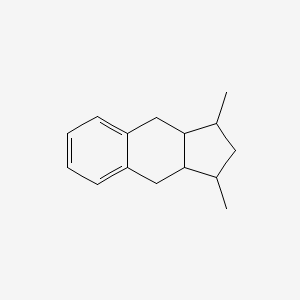
![1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide](/img/structure/B13769222.png)
